2-Benzyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-Benzyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C16H17N. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various scientific research applications.
Mechanism of Action
Target of Action
2-Benzyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the synthesis of thiq derivatives has been improved by various new and environmentally friendly methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon can yield 1,2,3,4-tetrahydroquinoline. The benzylation of this intermediate with benzyl chloride in the presence of a base like sodium hydride can produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The benzylation step is optimized to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or platinum oxide are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the benzyl group.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure with a phenyl group instead of a benzyl group.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core
Uniqueness: 2-Benzyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-benzyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCTWCXRNTSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50610-82-7 |
Source
|
Record name | 2-benzyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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